

A Technical Guide to the Solubility of 2-(Anilinomethyl)phenol in Organic Solvents

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Compound of Interest

Compound Name: 2-(Anilinomethyl)phenol

Cat. No.: B1266564

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-(Anilinomethyl)phenol**, a molecule of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a detailed framework for researchers to determine the solubility of **2-(Anilinomethyl)phenol**. It includes predicted qualitative solubility in a range of common organic solvents, a comprehensive experimental protocol for the widely accepted shake-flask method, and a visual representation of the experimental workflow. This document is intended to serve as a practical resource for scientists and researchers engaged in the study and application of **2-(Anilinomethyl)phenol**, enabling them to generate the necessary solubility data for their specific research and development needs.

Predicted Qualitative Solubility of 2-(Anilinomethyl)phenol

While quantitative data is not readily available, the molecular structure of **2-(Anilinomethyl)phenol**, which contains both a polar phenolic hydroxyl group and a secondary amine, as well as two aromatic rings, allows for a qualitative prediction of its solubility in common organic solvents. The presence of the polar functional groups suggests solubility in

polar solvents, while the non-polar aromatic rings indicate potential solubility in non-polar solvents.

Solvent	Predicted Qualitative Solubility	Rationale
Polar Protic Solvents		
Methanol	Soluble	Capable of hydrogen bonding with the hydroxyl and amino groups.
Ethanol	Soluble	Similar to methanol, can act as a hydrogen bond donor and acceptor.
Polar Aprotic Solvents		
Dimethyl Sulfoxide (DMSO)	Soluble	High polarity and ability to accept hydrogen bonds.
Acetone	Moderately Soluble	Can accept hydrogen bonds but is less polar than DMSO.
Acetonitrile	Sparingly Soluble	Less polar than other polar aprotic solvents.
Non-Polar Solvents		
Toluene	Sparingly Soluble	Aromatic nature may provide some interaction with the phenyl rings.
Hexane	Insoluble	Lacks the polarity to interact with the polar functional groups.
Dichloromethane	Moderately Soluble	Can interact with the aromatic rings and has some polarity.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a given solvent.^{[1][2]} This protocol is adapted from standard methodologies, such as the OECD Guideline 105.^{[3][4][5][6]}

Materials and Equipment

- **2-(Anilinomethyl)phenol** (solid, high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Constant temperature bath or incubator
- Centrifuge
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

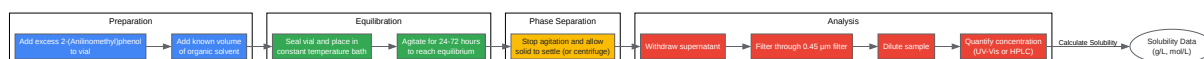
- Preparation of the Test System:
 - Add an excess amount of solid **2-(Anilinomethyl)phenol** to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
 - Add a known volume of the selected organic solvent to the vial.
- Equilibration:

- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).
- Agitate the vials using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
- Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
- Phase Separation:
 - After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
 - Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
- Sample Collection and Preparation:
 - Carefully withdraw a known volume of the clear supernatant using a pipette.
 - Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.
 - Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the concentration of **2-(Anilinomethyl)phenol** in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

- For UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of **2-(Anilinomethyl)phenol** in the same solvent. Determine the wavelength of maximum absorbance (λ_{max}) for the compound.
- For HPLC: Develop a suitable HPLC method with an appropriate column and mobile phase. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **2-(Anilinomethyl)phenol**.



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Caption: Experimental workflow for determining the solubility of **2-(Anilinomethyl)phenol** using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of **2-(Anilinomethyl)phenol** in organic solvents, addressing the current gap in publicly available quantitative data. The predicted qualitative solubility offers a starting point for solvent selection,

while the detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise and accurate quantitative solubility data. The successful determination of the solubility of **2-(Anilinomethyl)phenol** is a critical step in its further development and application in various scientific and industrial fields.

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